molecular formula C15H18O2S B1667558 Phenol, 2-(2-heptynylthio)-, acetate CAS No. 209125-28-0

Phenol, 2-(2-heptynylthio)-, acetate

Cat. No. B1667558
M. Wt: 262.4 g/mol
InChI Key: GXMBHQRROXQUJS-UHFFFAOYSA-N
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Description

Phenol, 2-(2-heptynylthio)-, acetate, also known as 2-(2-Heptynylthio)phenol Acetate, is a chemical compound with the molecular formula C15H18O2S . It is an O-acetyl, S-alkyl thio ether of 2-thio phenol.


Molecular Structure Analysis

The molecular structure of Phenol, 2-(2-heptynylthio)-, acetate is represented by the InChI string InChI=1S/C15H18O2S/c1-3-4-5-6-9-12-18-15-11-8-7-10-14 (15)17-13 (2)16/h7-8,10-11H,3-5,12H2,1-2H3 . The Canonical SMILES representation is CCCCC#CCSC1=CC=CC=C1OC (=O)C .


Physical And Chemical Properties Analysis

Phenol, 2-(2-heptynylthio)-, acetate has a molecular weight of 262.4 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and six rotatable bonds . The exact mass and monoisotopic mass of the compound are both 262.10275099 g/mol . The topological polar surface area is 51.6 Ų .

Scientific Research Applications

Anaerobic Ether Cleavage

Research by Speranza et al. (2002) in "Mechanism of Anaerobic Ether Cleavage" examines 2-Phenoxyethanol's conversion into phenol and acetate by a specific anaerobic bacterium. This study contributes to understanding the biodegradation processes of similar compounds, possibly including “Phenol, 2-(2-heptynylthio)-, acetate” (Speranza et al., 2002).

Structure and Characterization in Chemistry

Gultneh et al. (1992) discuss the synthesis and characterization of a phenolate-bridged dimanganese(II) complex, which includes reactions with phenol ligands. This research could be relevant to understanding the structural properties of “Phenol, 2-(2-heptynylthio)-, acetate” in similar chemical environments (Gultneh et al., 1992).

Hyperbranched Polyesters

Turner, Voit, and Mourey (1993) explored the synthesis and characterization of all-aromatic hyperbranched polyesters with phenol and acetate end groups. This research suggests potential applications in polymer science for compounds like “Phenol, 2-(2-heptynylthio)-, acetate” (Turner, Voit, & Mourey, 1993).

Facile Synthesis of Phenylthiophenols

The study by Xu et al. (2010), “Facile synthesis of 2-(phenylthio)phenols by copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization,” could provide insights into synthetic methods relevant for “Phenol, 2-(2-heptynylthio)-, acetate” (Xu et al., 2010).

Metal Ion Site Specificity

Abe et al. (2002) investigated the site specificity of metal ions in heterodinuclear complexes derived from a phenol-based ligand. This research offers valuable insights into the interactions between metal ions and phenol derivatives like “Phenol, 2-(2-heptynylthio)-, acetate” (Abe et al., 2002).

Gas Chromatographic Analysis

Coutts, Hargesheimer, and Pasutto (1979) demonstrated the improved gas chromatographic characteristics of phenolics through direct acetylation in aqueous solution, relevant for the analysis of compounds like “Phenol, 2-(2-heptynylthio)-, acetate” (Coutts, Hargesheimer, & Pasutto, 1979).

Intramolecular O-arylation

The study by Decicco, Song, and Evans (2001), focused on the intramolecular O-arylation of phenols, could offer insights into potential synthetic pathways involving “Phenol, 2-(2-heptynylthio)-, acetate” (Decicco, Song, & Evans, 2001).

properties

IUPAC Name

(2-hept-2-ynylsulfanylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2S/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-13(2)16/h7-8,10-11H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMBHQRROXQUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCSC1=CC=CC=C1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175069
Record name APHS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Heptynylthio)phenol Acetate

CAS RN

209125-28-0
Record name APHS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209125280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APHS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-HEPTYNYLTHIO)-PHENOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC4EUY582
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BD Welch, NG Carlson, H Shi, L Myatt, BK Kishore - 2003 - journals.physiology.org
Extracellular nucleotides, acting through P2Y2 receptor and the associated phosphoinositide-calcium signaling pathway, inhibit arginine vasopressin (AVP)-stimulated osmotic …
Number of citations: 0 journals.physiology.org
JJ Armstrong - 2019 - search.proquest.com
Dysregulated wound healing contributes to most currently unanswered ophthalmological morbidity. Opacification and structure altering contractures compromise the delicate ocular …
Number of citations: 1 search.proquest.com

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